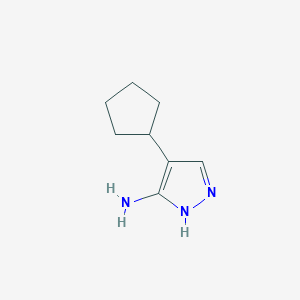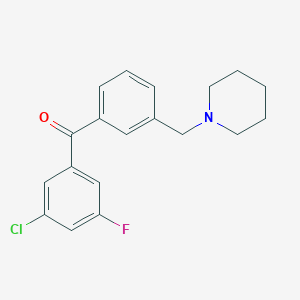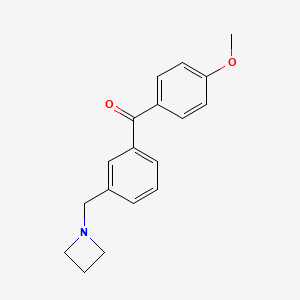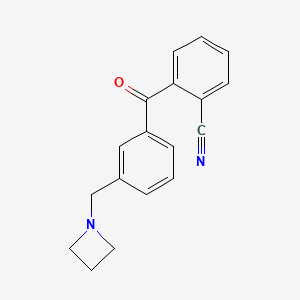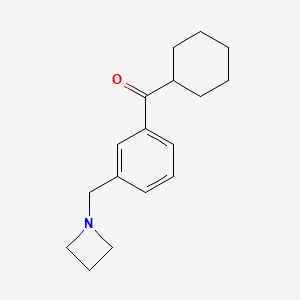
3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone” is a chemical compound with the molecular formula C16H14F2O2 . It has a molecular weight of 276.28 g/mol . The IUPAC name for this compound is 1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14F2O2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3 . The canonical SMILES representation is COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)F)F .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.28 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 26.3 Ų . The compound has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
- 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone and its derivatives are actively used in chemical synthesis. For example, reactions of certain compounds with aniline, o-phenylenediamine, and o-aminophenol were investigated, leading to the formation of various complex molecules through nucleophilic substitution and thermal cyclization processes (Pimenova et al., 2003).
Semisynthesis and Catalysis
- The compound is involved in semisynthetic processes, such as the rapid semisynthesis of natural methoxylated propiophenones. This involves reacting phenylpropenes with palladium chloride and sodium formate, followed by oxidation, showcasing the compound's role in facilitating chemical transformations (Joshi et al., 2005).
Fluorescent Probes and pH Sensing
- Certain derivatives of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone have been synthesized and used as fluorescent pH probes. These compounds exhibit large fluorescent enhancement in acidic solutions and can be used in aqueous solutions for pH sensing, showcasing their potential in chemical sensing and diagnostics (Baruah et al., 2005).
Material Science and Polymer Studies
- In material science, derivatives of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone have been used to create novel copolymers. These copolymers were analyzed for their composition, structure, and thermal properties, contributing to advancements in material engineering and polymer chemistry (Savittieri et al., 2022).
Spectral Characteristics and Biological Activity
- The compound and its derivatives have been explored for their spectral characteristics and potential biological activity. Some studies focus on their use in dye-sensitized solar cells (DSSCs) and nonlinear optical (NLO) materials, indicating their role in renewable energy and advanced materials research (Al-Otaibi et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVGZQNLXXINMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644203 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898774-16-8 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

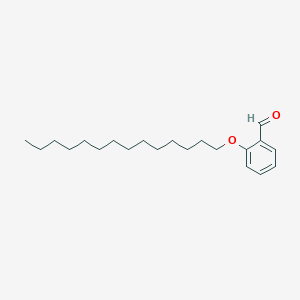
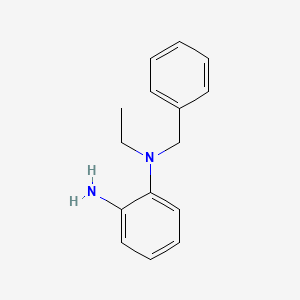

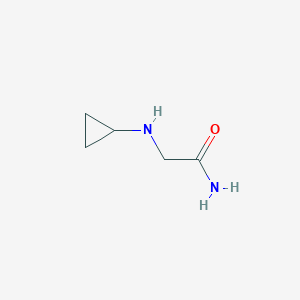


![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)


